3-(Azepan-1-yl)-2,2-dimethylpropanal
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Description
3-(Azepan-1-yl)-2,2-dimethylpropanal, also known as 3-Aze-2,2-dimethylpropanal or 3-Aze-DMP, is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a pleasant, pungent odor and a boiling point of 111 °C. 3-Aze-DMP has numerous applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used for the synthesis of a variety of compounds, such as polymers, drugs, and other organic materials. Additionally, it has been used in the production of several insecticides, herbicides, and fungicides.
Scientific Research Applications
Antitumor Effects
3-(Azepan-1-yl)-2,2-dimethylpropanal, and related compounds, have been studied for their potential antitumor effects. For instance, a derivative of this compound, imipramine, was found to exhibit antitumor effects on glioma cells by inhibiting PI3K/Akt/mTOR signaling and inducing autophagic cell death (Jeon et al., 2011).
Magnetic Properties in Chemical Compounds
Studies on azide-bridged manganese(III) chains, including derivatives of this compound, have provided insights into the direct magnetostructural correlation in these compounds. Such research contributes to understanding antiferromagnetic interactions and spin canting in these structures (Song et al., 2014).
Protein Kinase Inhibitors
Derivatives of this compound have been explored as inhibitors for protein kinases, such as protein kinase B (PKB-alpha). These compounds have shown significant inhibitory activity and offer a basis for the development of new therapeutic agents (Breitenlechner et al., 2004).
Corrosion Inhibition
This compound and its derivatives have been utilized in inhibiting corrosion, particularly in oilfield acidizing environments. They act as mixed-type inhibitors and show high efficiency in protecting steel surfaces (Ituen & Asuquo, 2017).
Diverse Pharmacological Properties
The azepane motif, a key component of this compound, has been recognized for its diversity in pharmacological applications. Azepane-based drugs are used in treating various diseases, demonstrating the versatility of this structural motif in drug development (Zha et al., 2019).
Photodynamic Therapy Agents
Certain derivatives have shown potential as agents in photodynamic therapy (PDT), particularly in DNA targeting. This application underlines the significance of these compounds in therapeutic contexts (Uslan & Sesalan, 2013).
properties
IUPAC Name |
3-(azepan-1-yl)-2,2-dimethylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFJELKWCPRQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCCC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390163 |
Source
|
Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
842971-09-9 |
Source
|
Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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